1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-N-(trideuteriomethyl)octane-1-sulfonamide
Description
This compound is a perfluorooctane sulfonamide (PFAS) derivative with a fully fluorinated carbon chain (C8F17) and a sulfonamide group substituted with deuterated alkyl chains. The nitrogen atom is bonded to a trideuteriomethyl group (-CD3) and a 1,1,2,2-tetradeuterio-2-hydroxyethyl group (-CD2CD2OH). Such isotopic labeling is often employed in tracer studies, NMR spectroscopy, or metabolic pathway analysis .
Properties
CAS No. |
1265205-95-5 |
|---|---|
Molecular Formula |
C11H8F17NO3S |
Molecular Weight |
564.27 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-N-(trideuteriomethyl)octane-1-sulfonamide |
InChI |
InChI=1S/C11H8F17NO3S/c1-29(2-3-30)33(31,32)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h30H,2-3H2,1H3/i1D3,2D2,3D2 |
InChI Key |
PLGACQRCZCVKGK-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])C([2H])([2H])O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CN(CCO)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitutional Variations
The compound belongs to a broader class of perfluorooctane sulfonamides, which differ in nitrogen-bound substituents. Key analogs include:
*Estimated molecular weight based on deuterium substitution.
Key Differences
Deuterium Substitution: The target compound’s deuterated groups (-CD3, -CD2CD2OH) increase molecular mass and may slightly elevate boiling points compared to non-deuterated analogs due to the isotope effect . Deuterium enhances metabolic stability in biological systems, reducing rates of enzymatic cleavage (e.g., cytochrome P450-mediated oxidation) .
Hydrophilicity vs. Lipophilicity :
- The 2-hydroxyethyl group (-CH2CH2OH or -CD2CD2OH) introduces polarity, improving water solubility relative to purely alkyl-substituted analogs (e.g., N-ethyl or N-butyl derivatives) .
- Fluorinated chains dominate lipophilicity, making all analogs highly persistent in environmental matrices .
Environmental and Toxicological Profiles :
- All PFAS derivatives share concerns regarding bioaccumulation and environmental persistence. However, deuterated versions may exhibit distinct toxicokinetics; for example, slower metabolism could prolong half-lives in organisms .
- The hydroxyethyl group in the target compound and analogs (e.g., CAS 2263-09-4) may facilitate biodegradation pathways compared to fully alkylated derivatives .
Research Findings
- Structural Similarity Analysis: Using Tanimoto coefficients (binary fingerprint comparison), the target compound shows ~85% similarity to non-deuterated hydroxyethyl analogs (e.g., CAS 2263-09-4) but <50% similarity to ethyl- or propyl-substituted PFAS due to substituent differences .
- Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
